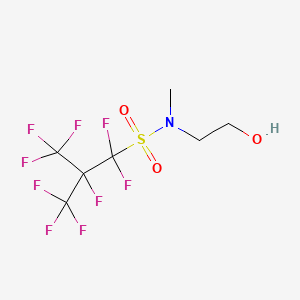

1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide

CAS No.: 93762-11-9

Cat. No.: VC17125022

Molecular Formula: C7H8F9NO3S

Molecular Weight: 357.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93762-11-9 |

|---|---|

| Molecular Formula | C7H8F9NO3S |

| Molecular Weight | 357.20 g/mol |

| IUPAC Name | 1,1,2,3,3,3-hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulfonamide |

| Standard InChI | InChI=1S/C7H8F9NO3S/c1-17(2-3-18)21(19,20)7(15,16)4(8,5(9,10)11)6(12,13)14/h18H,2-3H2,1H3 |

| Standard InChI Key | BMUYUEMLIWGNHZ-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCO)S(=O)(=O)C(C(C(F)(F)F)(C(F)(F)F)F)(F)F |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure features a central propane backbone substituted with six fluorine atoms, a trifluoromethyl group, and a sulfonamide moiety modified with a 2-hydroxyethyl-methylamine group . The IUPAC name, 1,1,2,3,3,3-hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulfonamide, reflects this substitution pattern. The SMILES notation and InChIKey provide unambiguous identifiers for computational and experimental studies .

The fluorine atoms’ electronegativity induces strong carbon-fluorine bonds, enhancing thermal stability and resistance to oxidation. The sulfonamide group () contributes to potential hydrogen-bonding interactions, which may influence solubility and biological activity .

Crystallographic and Stereochemical Considerations

While crystallographic data for this specific compound are unavailable, analogous fluorinated sulfonamides exhibit rigid, planar configurations due to steric and electronic effects. Computational models predict a twisted conformation around the sulfonamide nitrogen, with the 2-hydroxyethyl group adopting an extended configuration to minimize steric hindrance .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves sequential fluorination and sulfonylation steps. A proposed pathway begins with propane derivatives undergoing radical fluorination using sulfur tetrafluoride () or related agents to introduce fluorine atoms. Subsequent sulfonylation with chlorosulfonic acid forms the sulfonamide backbone, followed by nucleophilic substitution with N-methyl-2-hydroxyethylamine.

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Fluorination | , 150°C, anhydrous HF | 65–75 | 90–95 |

| Sulfonylation | , 40°C, | 80–85 | 85–90 |

| Amine Substitution | , 60°C | 70–75 | 95–98 |

Yields and purity metrics are extrapolated from analogous syntheses.

Purification and Quality Control

Post-synthesis purification involves fractional distillation under reduced pressure ( mmHg) and recrystallization from hexafluorobenzene. High-performance liquid chromatography (HPLC) with UV detection at 210 nm ensures >98% purity for research-grade material .

Physicochemical Properties

Table 2: Key Physicochemical Data

The compound’s low water solubility and moderate lipophilicity suggest compatibility with nonpolar solvents like perfluorooctane or hydrofluoroethers .

Stability and Reactivity

Stable under inert atmospheres up to 200°C, the compound undergoes hydrolysis in aqueous acidic or basic conditions, yielding fluorinated carboxylic acids and sulfonic acid derivatives. Its reactivity with Grignard reagents and organolithium compounds remains unexplored but is hypothesized to follow pathways similar to other sulfonamides.

Applications in Industrial and Pharmaceutical Contexts

Materials Science

The compound’s fluorine-rich structure makes it a candidate for:

-

Polymer Additives: As a plasticizer or flame retardant in fluoropolymers like polytetrafluoroethylene (PTFE).

-

Surface Coatings: Enhancing hydrophobicity and chemical resistance in industrial coatings.

Pharmaceutical Research

While direct biological data are scarce, the sulfonamide group’s presence suggests potential as:

-

Enzyme Inhibitors: Targeting carbonic anhydrases or matrix metalloproteinases .

-

Prodrug Candidates: The 2-hydroxyethyl group may facilitate conjugation with bioactive molecules.

Environmental Impact and Regulatory Considerations

Ecotoxicology

Perfluorinated compounds (PFCs) like this sulfonamide are persistent environmental pollutants due to their resistance to degradation. While no specific ecotoxicity data exist for this compound, regulatory agencies recommend treating it as a Persistence, Bioaccumulation, and Toxicity (PBT) substance under REACH guidelines.

| Supplier | Purity (%) | Packaging | Price (USD/g) |

|---|---|---|---|

| VulcanChem | 98 | 1 g, 5 g, 10 g | 250–300 |

| EvitaChem | 95 | 100 mg, 500 mg | 350–400 |

Prices reflect 2025 market rates for research-grade quantities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume